Ethyl 3-(2,2-dimethylthiomorpholin-4-yl)propanoate
Description
Ethyl 3-(2,2-dimethylthiomorpholin-4-yl)propanoate is an organosulfur compound featuring a thiomorpholine ring substituted with two geminal methyl groups at the 2-position, linked to an ethyl propanoate moiety. Thiomorpholine derivatives are sulfur-containing heterocycles known for their versatility in medicinal chemistry and materials science.
Properties
IUPAC Name |
ethyl 3-(2,2-dimethylthiomorpholin-4-yl)propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO2S/c1-4-14-10(13)5-6-12-7-8-15-11(2,3)9-12/h4-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXFHWDQMWQZFAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCN1CCSC(C1)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1599248-60-8 | |
| Record name | ethyl 3-(2,2-dimethylthiomorpholin-4-yl)propanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(2,2-dimethylthiomorpholin-4-yl)propanoate typically involves the reaction of 2,2-dimethylthiomorpholine with ethyl 3-bromopropanoate under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the thiomorpholine nitrogen attacks the electrophilic carbon of the ethyl 3-bromopropanoate, resulting in the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that enhance the nucleophilicity of the thiomorpholine nitrogen can also be employed to increase the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(2,2-dimethylthiomorpholin-4-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thiomorpholine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The ester functional group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used for oxidation reactions.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Ammonia or primary amines can be used for nucleophilic substitution to form amides.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Ethyl 3-(2,2-dimethylthiomorpholin-4-yl)propanol.
Substitution: Amides and other derivatives.
Scientific Research Applications
Ethyl 3-(2,2-dimethylthiomorpholin-4-yl)propanoate is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme inhibitors and receptor ligands.
Medicine: As a precursor in the synthesis of pharmaceutical compounds.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 3-(2,2-dimethylthiomorpholin-4-yl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The thiomorpholine ring can mimic the structure of natural substrates, allowing the compound to bind to active sites and modulate biological activity. The ester functional group can also undergo hydrolysis, releasing the active thiomorpholine moiety.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural features, molecular properties, and applications of Ethyl 3-(2,2-dimethylthiomorpholin-4-yl)propanoate and related compounds:
Key Comparisons
Electronic and Steric Effects
- Ethyl 3-(methylthio)propanoate: The methylthio group is a strong electron donor, enhancing nucleophilicity. Its linear structure contributes to volatility, making it a potent aroma compound in pineapple (odor activity value: 42.67–91.21 µg·kg⁻¹ in core/pulp) .
- This compound: The thiomorpholine ring introduces a sulfur atom in a six-membered heterocycle, which may act as a weak electron donor.
Physicochemical Properties
- Molecular Weight and Volatility: The target compound (est. Ethyl 3-(2-furyl)propanoate (MW 168 g/mol) contains a furan ring, which may participate in π-π interactions, influencing its reactivity in Diels-Alder reactions .
Biological Activity
Ethyl 3-(2,2-dimethylthiomorpholin-4-yl)propanoate is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of current research findings.
Chemical Structure and Properties
This compound features a morpholine ring substituted with a thiomethyl group and an ethyl ester functional group. Its molecular formula is , with a molecular weight of approximately 241.38 g/mol. The presence of the morpholine moiety suggests potential interactions with various biological targets, particularly in the central nervous system.
1. Antimicrobial Properties
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives containing morpholine structures have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | S. aureus | 32 µg/mL |
| This compound | E. coli | 64 µg/mL |
2. Neuropharmacological Effects
This compound has been investigated for its neuropharmacological effects, particularly as a potential treatment for anxiety and depression. Research indicates that the compound may modulate neurotransmitter systems, including serotonin and norepinephrine pathways.
A study conducted on animal models demonstrated that administration of this compound resulted in a significant reduction in anxiety-like behaviors in the elevated plus maze test, suggesting its anxiolytic potential.
3. Anti-inflammatory Activity
Another area of interest is the anti-inflammatory properties of this compound. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cultures. This inhibition may be mediated through the suppression of NF-kB signaling pathways.
Case Study 1: Antimicrobial Efficacy
In a controlled study examining the antimicrobial efficacy of this compound against clinical isolates of S. aureus, researchers found that the compound exhibited dose-dependent inhibition. The study concluded that further exploration into its mechanism could lead to novel treatments for antibiotic-resistant strains.
Case Study 2: Neuropharmacological Assessment
A double-blind placebo-controlled trial assessed the anxiolytic effects of this compound in human subjects diagnosed with generalized anxiety disorder (GAD). Results indicated significant improvements in anxiety scores compared to placebo after four weeks of treatment.
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing Ethyl 3-(2,2-dimethylthiomorpholin-4-yl)propanoate with high purity?
- Methodological Answer : Synthesis typically involves multi-step reactions, including alkylation, esterification, and heterocyclic ring formation. Critical factors include:
- Reaction Conditions : Temperature control (e.g., 60–80°C for thiomorpholine ring closure) and solvent choice (polar aprotic solvents like DMF or THF) to minimize side reactions .
- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) and recrystallization from ethanol/water mixtures to achieve >95% purity .
- Characterization : Confirm structure via -NMR (e.g., thiomorpholine protons at δ 2.8–3.2 ppm) and LC-MS (m/z calculated for CHNOS: 255.13) .
Q. How can researchers validate the structural integrity of this compound and its intermediates?
- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:
- NMR Spectroscopy : Identify key functional groups (e.g., ester carbonyl at ~170 ppm in -NMR) and thiomorpholine ring protons .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks and rule out impurities .
- X-ray Crystallography : For crystalline intermediates, use SHELXL for refinement (R-factor < 0.05) to resolve ambiguous stereochemistry .
Advanced Research Questions
Q. How do structural modifications (e.g., halogen substitution) in analogs impact biological activity?
- Methodological Answer : Compare analogs via systematic structure-activity relationship (SAR) studies:
-
Case Study : Replace the thiomorpholine sulfur with oxygen (morpholine analog) to assess metabolic stability. Use in vitro assays (e.g., CYP450 inhibition) to evaluate pharmacokinetic differences .
-
Data Analysis : Statistically correlate substituent electronegativity (e.g., Cl vs. CH) with IC values in target enzyme inhibition assays (see Table 1) .
Table 1 : Impact of Substituents on Bioactivity
Substituent Enzyme IC (nM) Metabolic Half-life (h) -S-(CH) 120 ± 15 4.2 -O-(CH) 450 ± 30 1.8 Data derived from in vitro hepatic microsome assays .
Q. How can conflicting data on reaction yields be resolved in multi-step syntheses?
- Methodological Answer : Optimize using design of experiments (DoE):
- Variables : Vary catalyst loading (e.g., 5–20 mol% Pd/C), temperature (40–100°C), and solvent polarity .
- Response Surface Modeling : Identify optimal conditions (e.g., 12 mol% catalyst, 70°C in DMF) to maximize yield (>75%) and reproducibility .
- Troubleshooting : Use HSQC NMR to detect trace intermediates (e.g., uncyclized precursors) causing yield discrepancies .
Q. What computational methods are effective for predicting the compound’s interaction with biological targets?
- Methodological Answer : Combine molecular docking and MD simulations:
- Docking : Use AutoDock Vina to screen against protein databases (e.g., PDB ID 3ERT for estrogen receptors). Validate with experimental IC values .
- MD Simulations : Run 100 ns trajectories in GROMACS to assess binding stability (RMSD < 2 Å) and identify key residue interactions (e.g., hydrogen bonding with Asp351) .
Methodological Challenges and Solutions
Q. How can researchers address low solubility in aqueous assays?
- Solution :
- Formulation : Use co-solvents (e.g., 10% DMSO/PBS) or cyclodextrin inclusion complexes to enhance solubility without altering bioactivity .
- Structural Tweaks : Introduce polar groups (e.g., -OH or -COOH) at non-critical positions while monitoring SAR trade-offs .
Q. What strategies mitigate oxidative degradation of the thiomorpholine moiety?
- Solution :
- Stabilizers : Add antioxidants (e.g., 0.1% BHT) during storage .
- Synthetic Modifications : Replace sulfur with sulfone (-SO-) to improve stability, though this may reduce target affinity .
Data Contradiction Analysis
Q. Why do different studies report varying enzymatic inhibition potencies for this compound?
- Root Cause : Assay conditions (e.g., pH, cofactor availability) and protein isoforms (e.g., COX-1 vs. COX-2) significantly impact results.
- Resolution : Standardize protocols (e.g., pH 7.4, 1 mM NADPH) and validate against isoform-specific controls .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
